molecular formula C8H7BrN2 B12851566 6-Bromo-3H-indol-2-amine

6-Bromo-3H-indol-2-amine

Cat. No.: B12851566
M. Wt: 211.06 g/mol
InChI Key: RUKUIHUJNNHLAM-UHFFFAOYSA-N
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Description

6-Bromo-3H-indol-2-amine is a halogenated indole derivative featuring a bromine atom at the 6-position and an amine group at the 2-position of the indole scaffold. Its molecular formula is C₈H₇BrN₂, with a molecular weight of 211.06 g/mol. Indole derivatives are pivotal in medicinal chemistry due to their bioisosteric resemblance to natural tryptophan and serotonin, enabling interactions with biological targets. Bromination enhances lipophilicity and modulates electronic properties, while the amine group facilitates hydrogen bonding, making this compound a versatile intermediate in pharmaceutical synthesis .

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

6-bromo-3H-indol-2-amine

InChI

InChI=1S/C8H7BrN2/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-2,4H,3H2,(H2,10,11)

InChI Key

RUKUIHUJNNHLAM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)Br)N=C1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3H-indol-2-amine typically involves the bromination of 3H-indol-2-amine. One common method is the Bartoli indole synthesis, which involves the reaction of a nitroarene with an organolithium reagent followed by cyclization . The reaction conditions often include the use of solvents like tetrahydrofuran and reagents such as bromine or N-bromosuccinimide.

Industrial Production Methods: Industrial production methods for 6-Bromo-3H-indol-2-amine may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3H-indol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form different reduced products.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .

Scientific Research Applications

6-Bromo-3H-indol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-3H-indol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and chemical properties of brominated indole/indazole amines are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications References
6-Bromo-3H-indol-2-amine C₈H₇BrN₂ 211.06 Br (C6), NH₂ (C2) Synthetic intermediate
6-Bromo-1-methyl-1H-indol-2-amine C₉H₉BrN₂ 225.09 Br (C6), NH₂ (C2), CH₃ (N1) Drug discovery
5-Bromo-1H-indol-3-amine C₈H₇BrN₂ 211.06 Br (C5), NH₂ (C3) Kinase inhibitor scaffolds
3-Bromo-6-chloro-2H-indazol-4-amine C₇H₆BrClN₃ 262.50 Br (C3), Cl (C6), NH₂ (C4) Agrochemical development
2-(6-Bromo-1H-indol-3-yl)ethanamine hydrochloride C₁₀H₁₁BrN₂·HCl 275.57 Br (C6), ethanamine (C3) Neurological research
Key Observations :

Positional Isomerism: 6-Bromo-3H-indol-2-amine vs. 5-Bromo-1H-indol-3-amine: Bromine at C6 (vs. C5) alters electron density distribution, affecting π-π stacking in receptor binding. The amine at C2 (vs. Indole vs. Indazole: The indazole core in 3-Bromo-6-chloro-2H-indazol-4-amine introduces an additional nitrogen atom, enhancing metabolic stability compared to indole derivatives .

Ethanamine Chain: The ethanamine moiety in 2-(6-Bromo-1H-indol-3-yl)ethanamine hydrochloride enhances solubility in aqueous media, making it suitable for in vivo studies .

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